molecular formula C17H17F3N2O2 B6722292 N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide

N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide

Cat. No.: B6722292
M. Wt: 338.32 g/mol
InChI Key: LYFZNNXPZLCIBS-UHFFFAOYSA-N
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Description

N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes an aniline group, a hydroxy group, and a trifluoromethyl group

Properties

IUPAC Name

N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-11(10-21-12-5-3-2-4-6-12)22-16(24)14-9-13(23)7-8-15(14)17(18,19)20/h2-9,11,21,23H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZNNXPZLCIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, aniline, undergoes a reaction with a suitable alkylating agent to form the N-(1-anilinopropan-2-yl) intermediate.

    Introduction of the Hydroxy Group: The intermediate is then subjected to hydroxylation reactions to introduce the hydroxy group at the desired position.

    Addition of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the aniline group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-anilinopropan-2-yl)-5-hydroxy-2-(trifluoromethyl)benzamide: This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

    N-(1-anilinopropan-2-yl)-5-hydroxybenzamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    N-(1-anilinopropan-2-yl)-2-(trifluoromethyl)benzamide:

Uniqueness

The presence of both the hydroxy and trifluoromethyl groups in this compound makes it unique among similar compounds. These functional groups contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.

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